molecular formula C33H26O13 B1248474 Gtri-BB

Gtri-BB

Cat. No.: B1248474
M. Wt: 630.5 g/mol
InChI Key: HODQAOCEAGGJKA-HIBCQLASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gtri-BB is a novel cytotoxic isochromanquinone compound produced by the soil-derived actinomycete Micromonospora sp. SA-246 . Structurally, it belongs to the isochromanquinone family, characterized by a fused bicyclic quinone core linked to a sugar moiety, a feature common among bioactive metabolites from Micromonospora species . While its exact molecular formula remains unspecified in available literature, its structural elucidation likely employed high-resolution mass spectrometry (HRFAB-MS) and nuclear magnetic resonance (NMR) spectroscopy, standard methods for characterizing similar compounds like 9-hydroxycrisamicin A .

Its mechanism of action is hypothesized to involve DNA intercalation or topoisomerase inhibition, akin to related isochromanquinones, but further mechanistic studies are required to confirm this .

Properties

Molecular Formula

C33H26O13

Molecular Weight

630.5 g/mol

IUPAC Name

methyl 2-[(1S,3S,4S)-4,6-dihydroxy-8-[(11S,15S,17S)-7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate

InChI

InChI=1S/C33H26O13/c1-10-22-26(30(40)18(44-10)8-20(36)43-3)31(41)24-14(28(22)38)4-12(6-16(24)34)13-5-15-25(17(35)7-13)32(42)27-23(29(15)39)11(2)45-19-9-21(37)46-33(19)27/h4-7,10-11,18-19,30,33-35,40H,8-9H2,1-3H3/t10-,11-,18-,19-,30+,33+/m0/s1

InChI Key

HODQAOCEAGGJKA-HIBCQLASSA-N

Isomeric SMILES

C[C@H]1C2=C([C@H]3[C@@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)[C@@H](O[C@H]([C@H]7O)CC(=O)OC)C

Canonical SMILES

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C7=C(C6=O)C(OC(C7O)CC(=O)OC)C

Synonyms

GTRI-BB

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Source Comparison

Compound Source Core Structure Key Substituents
This compound Micromonospora sp. SA-246 Isochromanquinone Undocumented (likely unique)
9-Hydroxycrisamicin A Micromonospora sp. SA246 Isochromanquinone 9-hydroxyl group
Arisostatins A/B Micromonospora sp. TP-A0316 Tetracyclic Amino sugar moiety

Pharmacokinetic and Toxicity Profiles

  • Arisostatins exhibit poor gastrointestinal absorption, limiting their therapeutic utility .

This compound’s pharmacokinetic parameters, such as log Po/w (partition coefficient) and BBB permeability, are uncharacterized, highlighting a critical research gap .

Data Tables

Table 3: Pharmacokinetic Predictions (Comparative)

Parameter This compound (Predicted) 9-Hydroxycrisamicin A Arisostatins A/B
Log Po/w Not available 0.78 1.64
GI Absorption High Moderate Low
BBB Permeability Likely Yes No
CYP Inhibition Not reported No Yes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gtri-BB
Reactant of Route 2
Gtri-BB

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